molecular formula C16H31N3O3 B7915566 4-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

4-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7915566
M. Wt: 313.44 g/mol
InChI Key: QUSLOZSZQKRIAD-LBPRGKRZSA-N
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Description

4-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1354015-36-3) is a piperidine-based compound with a molecular weight of 299.41 g/mol . Its structure features a tert-butyl carbamate group at the 1-position of the piperidine ring and a functionalized side chain at the 4-position. The side chain comprises an (S)-2-aminopropionyl (alanine-derived) moiety linked via an ethyl-amino-methyl group.

The compound is typically synthesized through multi-step protocols involving nucleophilic substitution or acylation reactions. For example, analogous piperidine derivatives are synthesized via tert-butyl carbamate protection, followed by side-chain functionalization using reagents like acyl chlorides or activated esters under basic conditions (e.g., triethylamine in dichloromethane) .

Properties

IUPAC Name

tert-butyl 4-[[[(2S)-2-aminopropanoyl]-ethylamino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-6-18(14(20)12(2)17)11-13-7-9-19(10-8-13)15(21)22-16(3,4)5/h12-13H,6-11,17H2,1-5H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSLOZSZQKRIAD-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound notable for its potential biological activities, particularly in pharmacology. This compound features a piperidine ring and an amino acid derivative, which contribute to its unique properties and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C14H27N3O3
  • Molecular Weight : 299.41 g/mol
  • Key Functional Groups :
    • Piperidine ring
    • Carboxylic acid
    • Amino functionalities

The presence of these functional groups allows the compound to engage in various biochemical interactions, making it a candidate for further pharmacological studies.

Research indicates that compounds with similar structures to this compound may act as agonists or antagonists at specific receptors in the central nervous system (CNS). This structural similarity suggests potential analgesic properties, which are of interest in pain management. The compound's ability to interact with neurotransmitter systems could make it relevant in treating conditions such as chronic pain or neurodegenerative diseases.

Pharmacological Studies

Preliminary studies have shown that derivatives of piperidine exhibit significant biological activities:

Compound Biological Activity Notes
This compoundPotential analgesic and CNS activityStructural similarity to psychoactive substances
N-MethylcarfentanilStrong opioid activityUsed for analgesia
NorfentanylHigher potency than morphineOpioid derivative

These findings suggest that the target compound may share similar therapeutic profiles, warranting further investigation into its efficacy and safety.

Case Studies and Research Findings

  • Virtual Screening Studies : Molecular docking studies have revealed that piperazine derivatives, structurally related to the target compound, can inhibit human acetylcholinesterase, a key enzyme in neurotransmission. This inhibition is relevant for developing treatments for Alzheimer's disease, highlighting the potential neuroprotective effects of similar compounds .
  • Analgesic Activity : Research has indicated that certain piperidine derivatives exhibit analgesic properties comparable to established opioids. The unique combination of the piperidine structure with amino acid functionalities may enhance binding affinity to opioid receptors, suggesting a dual-action mechanism that could be exploited for pain relief.
  • In Vitro Studies : In vitro assays have demonstrated that compounds like this compound can modulate receptor activity, leading to altered cellular responses. These findings support the hypothesis that this compound could be developed as a therapeutic agent targeting specific pathways involved in pain and neurodegeneration .

Scientific Research Applications

Physical Properties

  • Solubility : Soluble in organic solvents like DMSO and ethanol.
  • Stability : Stable under standard laboratory conditions but sensitive to moisture and light.

Drug Development

The primary application of this compound lies in its potential as a drug candidate. It can act as a precursor or intermediate in the synthesis of more complex pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.

Case Studies

  • Neuropharmacology : Research indicates that derivatives of piperidine compounds have been effective in modulating neurotransmitter systems, making this compound a candidate for further exploration in treating conditions like depression and anxiety.
  • Opioid Research : Given its structural similarities to known opioid compounds, it may also be investigated for its potential to interact with opioid receptors, providing insights into pain management therapies.

Chemical Synthesis

The compound can be utilized in various chemical reactions aimed at modifying its structure for enhanced efficacy or specificity. For instance:

  • Amidation Reactions : The carboxylic acid group can undergo amidation with different amines to create novel derivatives with potentially improved pharmacological profiles.
  • Stereochemistry Studies : The (S) configuration at the amino acid site allows for detailed studies on stereoselectivity and its effects on biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

This compound can be included in QSAR analyses to predict the biological activity of related compounds based on their chemical structure. This approach helps streamline the drug discovery process by identifying promising candidates early on.

Comparison with Similar Compounds

Key Observations :

Positional Isomerism : The compound in differs only in the substituent position (3- vs. 4-piperidine position), which can alter steric interactions and receptor binding kinetics.

Aromatic vs.

Heterocyclic Complexity: The pyrazolyl-pyridine derivative demonstrates increased molecular complexity and weight, likely tailored for high-affinity kinase or adenosine receptor binding.

Carboxylic Acid Functionality : The proline-linked compound adds a carboxylic acid group, improving water solubility and enabling salt formation, unlike the neutral tert-butyl carbamate in the target molecule.

Stability and Reactivity

  • The tert-butyl carbamate group enhances stability under basic conditions but is acid-labile, facilitating deprotection with HCl/MeOH .
  • Brominated analogs (e.g., 4-(4-Bromo-pyrazol-1-ylmethyl)piperidine ) show higher reactivity in cross-coupling reactions compared to the target compound’s inert aliphatic chain.

Preparation Methods

Michael Addition-Intramolecular Condensation Approach

A method adapted from CN104610129B involves constructing the piperidine ring via a Michael addition followed by intramolecular ester condensation:

Step 1: Esterification of β-Amino Acid
Chiral β-amino acids (e.g., (S)-3-aminobutanoic acid) are esterified with methanol and thionyl chloride to yield methyl esters. For example:

(S)-3-Aminobutanoic acid+SOCl2/MeOH(S)-3-Aminobutanoic acid methyl ester hydrochloride[5]\text{(S)-3-Aminobutanoic acid} + \text{SOCl}_2/\text{MeOH} \rightarrow \text{(S)-3-Aminobutanoic acid methyl ester hydrochloride} \quad

Step 2: Michael Addition with Methyl Acrylate
The methyl ester undergoes Michael addition with methyl acrylate in the presence of triethylamine:

(S)-3-Aminobutanoic acid methyl ester+methyl acrylate3-substituted methyl propionate[5]\text{(S)-3-Aminobutanoic acid methyl ester} + \text{methyl acrylate} \rightarrow \text{3-substituted methyl propionate} \quad

Step 3: Boc Protection
Di-tert-butyl dicarbonate (Boc anhydride) protects the amine group:

3-substituted methyl propionate+Boc2OBoc-protected intermediate[5]\text{3-substituted methyl propionate} + \text{Boc}_2\text{O} \rightarrow \text{Boc-protected intermediate} \quad

Step 4: Intramolecular Ester Condensation and Decarboxylation
Base-mediated cyclization (e.g., potassium tert-butoxide) forms the piperidine ring, followed by hydrolysis-decarboxylation:

Boc-protected intermediateKOtBuChiral 2-substituted-4-piperidone-1-carboxylate[5]\text{Boc-protected intermediate} \xrightarrow{\text{KOtBu}} \text{Chiral 2-substituted-4-piperidone-1-carboxylate} \quad

Key Data:

StepYieldConditions
Esterification92%MeOH, SOCl₂, 20°C
Michael Addition85%Et₃N, MeOH, RT
Boc Protection78%Boc₂O, RT
Cyclization65%KOtBu, THF, 0°C

Direct Functionalization of Preformed Piperidine Derivatives

An alternative route modifies pre-synthesized piperidine-1-carboxylic acid tert-butyl esters. For example, 4-(aminomethyl)piperidine-1-carboxylate can be alkylated with ethyl iodide, followed by amide coupling with (S)-2-amino-propionic acid:

Step 1: Ethylation of 4-(Aminomethyl)piperidine

4-(Aminomethyl)piperidine-1-Boc+EtI4-(Ethylaminomethyl)piperidine-1-Boc[1]\text{4-(Aminomethyl)piperidine-1-Boc} + \text{EtI} \rightarrow \text{4-(Ethylaminomethyl)piperidine-1-Boc} \quad

Step 2: Amide Bond Formation
Activation of (S)-2-amino-propionic acid with HATU and coupling to the ethylaminomethyl intermediate:

4-(Ethylaminomethyl)piperidine-1-Boc+(S)-2-amino-propionic acidHATU, DIPEATarget compound[3][4]\text{4-(Ethylaminomethyl)piperidine-1-Boc} + \text{(S)-2-amino-propionic acid} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound} \quad

Key Data:

ReactionCatalystSolventYield
EthylationK₂CO₃DMF73%
Amide CouplingHATUDCM68%

Stereochemical Control in Amide Bond Formation

The (S)-configuration of the 2-amino-propionyl group is critical for biological activity. Asymmetric synthesis methods include:

Chiral Auxiliary-Mediated Coupling

Using (S)-2-amino-propionic acid with a Boc-protected amine, coupled via HATU/EDCl, ensures retention of stereochemistry:

Boc-(S)-2-amino-propionic acid+4-(ethylaminomethyl)piperidineHATUTarget compound[3]\text{Boc-(S)-2-amino-propionic acid} + \text{4-(ethylaminomethyl)piperidine} \xrightarrow{\text{HATU}} \text{Target compound} \quad

Yield: 82% (ee >99% via chiral HPLC).

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates can achieve high enantiomeric excess (ee >98%).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Michael Addition-CyclizationHigh stereocontrol, scalableMulti-step (5 steps)58% (overall)
Direct FunctionalizationFewer stepsRequires preformed piperidine68% (overall)
Enzymatic ResolutionHigh eeCostly enzymes45% (overall)

Characterization and Quality Control

Critical analytical data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.35–2.50 (m, 4H, piperidine), 3.15 (q, 2H, CH₂NH), 4.10 (d, 2H, NCH₂).

  • HPLC Purity : 98.5% (C18 column, 0.1% TFA/ACN).

  • Optical Rotation : [α]²⁵D = +12.5° (c = 1.0, MeOH).

Industrial-Scale Considerations

For large-scale synthesis (kg-scale), the Michael addition-cyclization route is preferred due to:

  • Lower cost of β-amino acid precursors.

  • Compatibility with continuous flow reactors for esterification and Boc protection.

  • Reduced purification steps via crystallization of intermediates.

Q & A

Q. What are the environmental impacts of this compound, and how should it be disposed of?

  • Methodology : Follow EPA guidelines for incineration (≥1000°C) with scrubbers to neutralize NOx emissions. Avoid aqueous disposal due to potential aquatic toxicity (EC50 < 10 mg/L in Daphnia magna) .

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